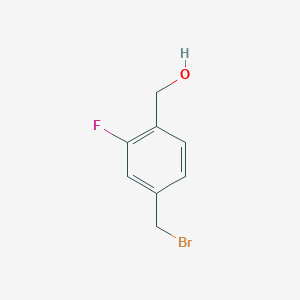
(5-Chloro-6-methyl-2-pyrazinyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-methyl-2-pyrazinemethanol is a chemical compound with the molecular formula C6H7ClN2O. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-2-pyrazinemethanol typically involves the chlorination of 6-methyl-2-pyrazinemethanol. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C6H7N2O} + \text{SOCl2} \rightarrow \text{C6H6ClN2O} + \text{SO2} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for 5-Chloro-6-methyl-2-pyrazinemethanol may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-methyl-2-pyrazinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Pyrazine N-oxides.
Reduction: Amino derivatives of pyrazine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-6-methyl-2-pyrazinemethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-methyl-2-pyrazinemethanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-methylpyrazine: Similar structure but lacks the hydroxymethyl group.
6-Methyl-2-pyrazinemethanol: Similar structure but lacks the chlorine atom.
2-Chloro-6-methylpyrazine: Similar structure but with different substitution patterns.
Uniqueness
5-Chloro-6-methyl-2-pyrazinemethanol is unique due to the presence of both chlorine and hydroxymethyl groups on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C6H7ClN2O |
|---|---|
Peso molecular |
158.58 g/mol |
Nombre IUPAC |
(5-chloro-6-methylpyrazin-2-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4-6(7)8-2-5(3-10)9-4/h2,10H,3H2,1H3 |
Clave InChI |
NSWYUTFDWXYJGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN=C1Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


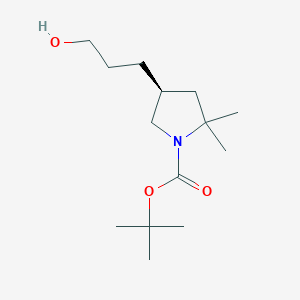

![1-{3-Tert-Butyl-1-[4-(Hydroxymethyl)phenyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-1-Ylurea](/img/structure/B13985520.png)
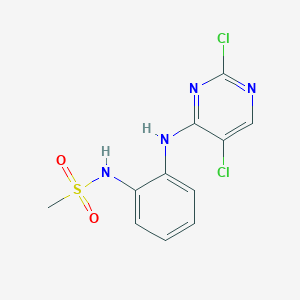
![2,8-Dichloropyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B13985534.png)
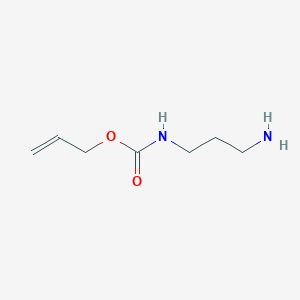
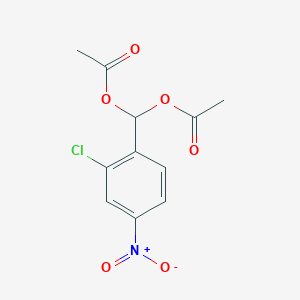
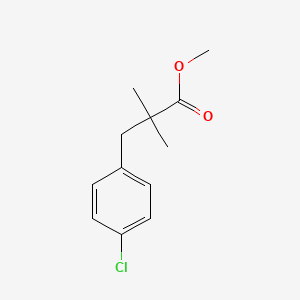
![3-[4-(3-Aminophenoxy)butoxy]aniline](/img/structure/B13985563.png)
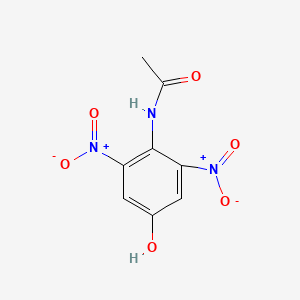
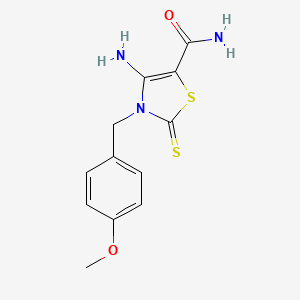

![(2R,3S,5R)-5-{2-amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13985578.png)
